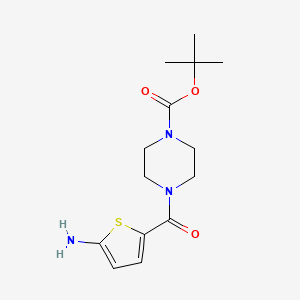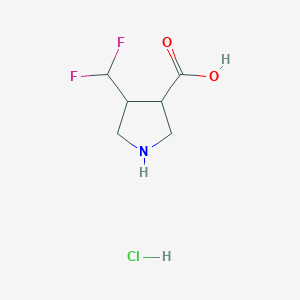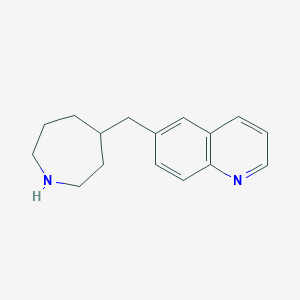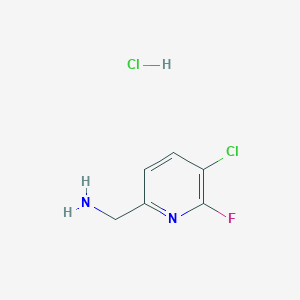![molecular formula C50H71NO4PPdS+ B12309873 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is known for its application as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. The compound’s unique structure allows it to coordinate with palladium, enhancing the efficiency and selectivity of catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium involves several steps:
Formation of the Grignard Reagent: The process begins with the preparation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene and magnesium in anhydrous tetrahydrofuran.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromo-1-chlorobenzene to form a diaryl compound.
Phosphine Ligand Formation: The diaryl compound is treated with dicyclohexylchlorophosphine in the presence of a copper(I) chloride catalyst to form the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in stainless steel reactors under an inert atmosphere to prevent oxidation. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is prominently used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination
Common Reagents and Conditions
Reagents: Common reagents include palladium(II) acetate, aryl halides, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds .
Scientific Research Applications
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is widely used in scientific research due to its versatility:
Biology: The compound is explored for its potential in synthesizing biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and advanced materials
Mechanism of Action
The compound exerts its effects by coordinating with palladium centers, forming a stable complex. This complex facilitates the activation of aryl halides and other substrates, promoting their coupling with nucleophiles. The phosphine ligand’s bulky structure provides steric hindrance, enhancing the selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic processes.
Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Another phosphine ligand used in palladium-catalyzed reactions.
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Used in specialized catalytic applications.
Uniqueness
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium stands out due to its unique combination of steric and electronic properties, which enhance its performance in catalytic reactions. Its ability to form stable complexes with palladium makes it a valuable ligand in various synthetic applications .
Properties
Molecular Formula |
C50H71NO4PPdS+ |
|---|---|
Molecular Weight |
919.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
LRMKRTFHVFDHRY-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)


![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)







![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)


